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Compound of Interest

(2-Hydroxy-4-
Compound Name:
methylphenyl)boronic acid

cat. No.: B1320728

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data and potential
biological activities of (2-Hydroxy-4-methylphenyl)boronic acid, CAS number 259209-25-1.
This document is intended to serve as a valuable resource for researchers and professionals in
drug development and related scientific fields.

Chemical Identity

e Chemical Name: (2-Hydroxy-4-methylphenyl)boronic acid

CAS Number: 259209-25-1

Molecular Formula: C7HsBO3

Molecular Weight: 151.96 g/mol

Chemical Structure:

C---C/\/C---C-—-C|||HCH | CHs

Spectral Data
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This section details the available spectral data for (2-Hydroxy-4-methylphenyl)boronic acid.
Where specific data for the target compound is not publicly available, data for closely related
analogs is provided for reference and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data (Reference Compound: (4-Hydroxy-2-methylphenyl)boronic acid))

Note: The following data is for a structural isomer and is expected to show similar but distinct
chemical shifts.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.28 S 1H Ar-OH
7.70 d, J=9 Hz 1H Ar-H
6.56-6.52 m 2H Ar-H
2.55 S 3H Ar-CHs

13C NMR Data

Specific 13C NMR data for (2-Hydroxy-4-methylphenyl)boronic acid is not readily available in
public databases. However, based on the structure and known chemical shift ranges for similar
aromatic compounds, the expected approximate chemical shifts are outlined below.

Chemical Shift (d) ppm Assignment
~160 C-OH

~140 C-B
~130-135 Aromatic CH
~115-120 Aromatic CH
~20 -CHs
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Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of (2-Hydroxy-4-
methylphenyl)boronic acid.

lonization Method m/z Interpretation

ESI (-) 151 [M-H]-

Infrared (IR) Spectroscopy

A detailed peak list for (2-Hydroxy-4-methylphenyl)boronic acid is not publicly available. The
table below summarizes the expected characteristic absorption bands based on the functional
groups present in the molecule.

Wavenumber (cm—?) Intensity Assignment

O-H Stretch (Phenolic and

3600-3200 Strong, Broad ] )

Boronic Acid)
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch (-CHs)
1610-1580 Medium-Strong Aromatic C=C Stretch
1400-1300 Strong B-O Stretch
1250-1150 Strong C-O Stretch (Phenolic)

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented
above. These methods are broadly applicable to phenylboronic acid derivatives.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, Methanol-da4). Tetramethylsilane (TMS) is
typically used as an internal standard (0 ppm).
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e Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

o Number of Scans: 1024 or more, as 3C has a low natural abundance.

o Relaxation Delay: 2-5 seconds.

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

e ESI-MS Protocol:

[¢]

lonization Mode: Negative ion mode is often effective for boronic acids.

[¢]

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled
with liquid chromatography.

[e]

Mass Analyzer: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

[e]

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,
m/z 50-500).

Infrared (IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e FTIR Acquisition:

Mode: Transmission.

[¢]

[e]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

[¢]

A background spectrum of a blank KBr pellet should be acquired and subtracted from the
sample spectrum.

Potential Biological Activity and Signaling Pathways

Boronic acids are a class of compounds with diverse biological activities.
Hydroxyphenylboronic acids, in particular, have been investigated for their enzyme inhibitory
properties.

Tyrosinase Inhibition

(2-Hydroxy-4-methylphenyl)boronic acid is a potential inhibitor of tyrosinase, a key enzyme
in melanin biosynthesis. The proposed mechanism of inhibition involves the interaction of the
boronic acid moiety with the copper ions in the active site of the enzyme.
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Mechanism of Tyrosinase Inhibition.

Modulation of NF-kB Signaling Pathway

Boronic acid derivatives have been shown to inhibit the NF-kB (nuclear factor kappa-light-
chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of
inflammatory responses. Inhibition is often achieved by preventing the degradation of IkBa, an

inhibitory protein that sequesters NF-kB in the cytoplasm.
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NF-kB Pathway Inhibition.
Conclusion
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(2-Hydroxy-4-methylphenyl)boronic acid is a compound with potential applications in drug
discovery, particularly as an enzyme inhibitor. This guide provides foundational spectral data
and outlines plausible biological mechanisms of action. Further experimental validation is
necessary to fully elucidate its therapeutic potential.

 To cite this document: BenchChem. [Technical Guide: (2-Hydroxy-4-methylphenyl)boronic
acid (CAS 259209-25-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320728#cas-number-259209-25-1-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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